molecular formula C19H27NO3 B10788102 Tetrabenazine-D7

Tetrabenazine-D7

Cat. No.: B10788102
M. Wt: 324.5 g/mol
InChI Key: MKJIEFSOBYUXJB-QCSJFPTQSA-N
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Description

Tetrabenazine-D7 is a deuterated form of tetrabenazine, a compound primarily used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrabenazine-D7 involves the incorporation of deuterium atoms into the tetrabenazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrabenazine-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs with different degrees of saturation .

Scientific Research Applications

Tetrabenazine-D7 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of tetrabenazine and its metabolites.

    Biology: Studied for its effects on neurotransmitter levels and neuronal activity.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative disorders such as Huntington’s disease and Parkinson’s disease.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

Tetrabenazine-D7 exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2). This inhibition prevents the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a depletion of these neurotransmitters in the synaptic cleft. This mechanism is particularly effective in reducing hyperkinetic movements in disorders like Huntington’s disease .

Comparison with Similar Compounds

Uniqueness: Tetrabenazine-D7 is unique due to its deuterium substitution, which enhances its stability and prolongs its half-life. This results in more consistent therapeutic effects and reduced side effects compared to its non-deuterated counterpart .

Properties

Molecular Formula

C19H27NO3

Molecular Weight

324.5 g/mol

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D

InChI Key

MKJIEFSOBYUXJB-QCSJFPTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Origin of Product

United States

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